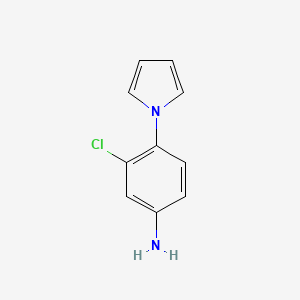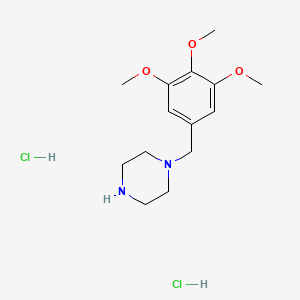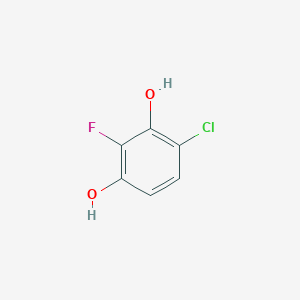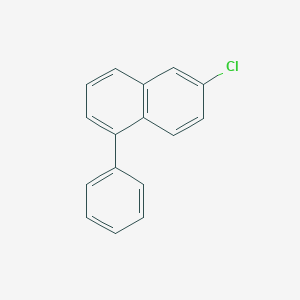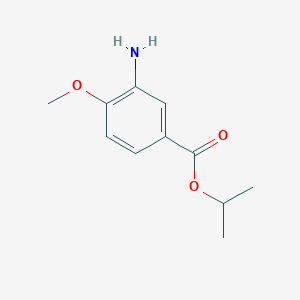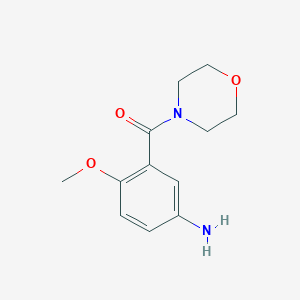
3-Bromo-5-chloro-4-iodopyridine
Vue d'ensemble
Description
3-Bromo-5-chloro-4-iodopyridine is a halogenated pyridine . It is a solid substance and is used as a reactant in the synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound involves a reaction with diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C, followed by the addition of n-BuLi . After stirring for an hour, a solution of iodine in THF is added. The reaction is allowed to warm to room temperature and continues to stir overnight. The reaction is then quenched with water and a saturated sodium thiosulfate solution .Molecular Structure Analysis
The molecular formula of this compound is C5H2BrClIN . Its molecular weight is 318.34 .Chemical Reactions Analysis
This compound can be used as a reactant in the synthesis of various compounds . For example, it can be used in the synthesis of chiral 4, 4’-Bipyridines .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 318.34 .Applications De Recherche Scientifique
Halogen-Rich Intermediates for Synthesis
Halogenated pyridines, such as 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, have been identified as valuable potential building blocks in medicinal chemistry. These compounds serve as halogen-rich intermediates for the synthesis of pentasubstituted pyridines. The unique halogen dance reactions facilitate the generation of a variety of pentasubstituted pyridines with desired functionalities, showcasing their critical role in further chemical manipulations (Wu et al., 2022).
Halogen Bonding in Crystal Engineering
Halogen bonding plays a significant role in the formation of crystal packing. Studies involving 3-iodopyridine reactions have shown how halogen⋯halogen contacts contribute to the structural organization within crystal frameworks. This highlights the potential application of halogenated pyridines in the field of crystal engineering, where the manipulation of halogen bonds can lead to the development of novel material structures (Gorokh et al., 2019).
Chemoselective Synthesis
The chemoselective functionalization of halopyridines, including those similar to 3-Bromo-5-chloro-4-iodopyridine, is critical in organic synthesis. These compounds have been employed in selective Sonogashira cross-coupling reactions, offering an efficient pathway to access non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines. This method provides a broad spectrum of functionalized pyridines with moderate to high fluorescence quantum yields, underscoring their importance in the development of fluorescent materials and organic electronics (Rivera et al., 2019).
Structural Studies and Reactivity
Structural analysis of halogenated pyridines through crystallography reveals insights into molecular interactions and reactivity. For instance, the study of 3-amino-5-bromo-2-iodopyridine provided understanding of weak intermolecular N—H⋯N hydrogen bonds, which are fundamental in designing molecules with desired properties for applications in pharmaceuticals and material science (Bunker et al., 2008).
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can influence its bioavailability, are predicted to be moderate .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 3-Bromo-5-chloro-4-iodopyridine . .
Propriétés
IUPAC Name |
3-bromo-5-chloro-4-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKVABMEQDSKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



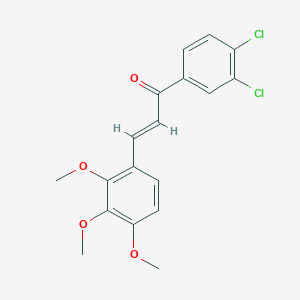
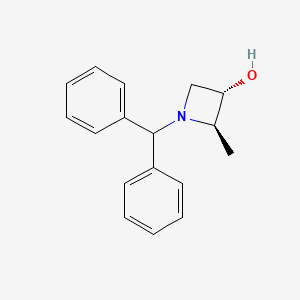

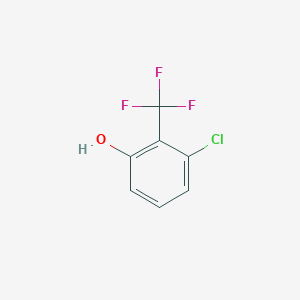

![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3079444.png)
![8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3079449.png)
